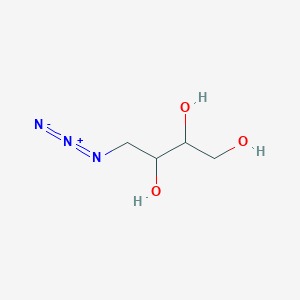

4-Azidobutane-1,2,3-triol

描述

Structure

3D Structure

属性

CAS 编号 |

87691-84-7 |

|---|---|

分子式 |

C4H9N3O3 |

分子量 |

147.13 g/mol |

IUPAC 名称 |

4-azidobutane-1,2,3-triol |

InChI |

InChI=1S/C4H9N3O3/c5-7-6-1-3(9)4(10)2-8/h3-4,8-10H,1-2H2 |

InChI 键 |

WBYRHMYYBPJYNF-UHFFFAOYSA-N |

规范 SMILES |

C(C(C(CO)O)O)N=[N+]=[N-] |

产品来源 |

United States |

Nucleophilic Substitution:a Common Strategy Involves Differentiating One Hydroxyl Group from the Others in a Precursor Like Butane 1,2,3,4 Tetraol Threitol or Erythritol .wikipedia.orgthis is Typically Achieved by Selectively Activating the Primary Hydroxyl Group at C4 As a Good Leaving Group, for Example, by Converting It to a Tosylate or Mesylate. Subsequent Sₙ2 Displacement with an Azide Source, Such As Sodium Azide Nan₃ , Installs the Azido Group at the Desired Position.

The Mitsunobu reaction offers a powerful alternative for the direct conversion of a primary alcohol to an azide (B81097) with inversion of configuration. wikipedia.orgmdpi.com This reaction uses a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol, which is then displaced by hydrazoic acid (HN₃) or its equivalent. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is particularly useful due to its mild conditions, which are compatible with many other functional groups. nih.gov

Epoxide Ring Opening:an Alternative and Highly Effective Strategy is the Regioselective Ring Opening of a Chiral Epoxy Alcohol, Such As a Derivative of Glycidol. the Reaction of an Epoxide with Sodium Azide Can Be Controlled to Favor Attack at a Specific Carbon Atom.cmu.eduorganic Chemistry.orgfor Instance, the Opening of R Glycidol with Azide Would Be Expected to Primarily Occur at the Less Substituted C3 Position to Yield a 3 Azido 1,2 Diol, a Core Component of the Target Structure. the Regioselectivity of This Reaction Can Be Influenced by the Choice of Catalyst and Reaction Conditions.acs.orgoup.comfor Example, Using Sodium Azide Supported on Zeolite Cay Has Been Shown to Induce C 3 Ring Opening of 2,3 Epoxy Alcohols with High Regioselectivity.oup.com

Cascade and Multicomponent Reactions Towards this compound Frameworks

Modern synthetic chemistry increasingly focuses on efficiency, favoring reactions that form multiple bonds in a single operation, thereby reducing step counts and waste. nih.gov Cascade (or tandem/domino) and multicomponent reactions (MCRs) are powerful tools that embody this principle. organic-chemistry.orgconsensus.app While specific MCRs for this compound are not prominently documented, plausible pathways can be conceptualized based on established reactivity.

A cascade reaction is a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the addition of new reagents. A hypothetical cascade for the this compound framework could involve an intramolecular cyclization of an azido-epoxide precursor, followed by a rearrangement and subsequent hydrolysis to unveil the triol structure. Cascade reactions involving azides have been used to construct complex heterocyclic systems and could be adapted for acyclic targets. nih.govresearchgate.net

A multicomponent reaction (MCR) brings together three or more starting materials in a one-pot process to form a product that incorporates structural elements from each component. nih.gov Designing an MCR for a linear, densely functionalized target like this compound is challenging but conceivable. Such a reaction might involve, for example, the coupling of a two-carbon carbonyl component, a one-carbon nucleophile, and a functionalized azide-containing building block, orchestrated by a suitable catalyst to assemble the four-carbon backbone with the required functionalities in a single, convergent step.

The development of such cascade or multicomponent strategies would represent a significant advancement in the synthesis of azido-polyols, offering a highly efficient and atom-economical route to the this compound scaffold.

Advanced Stereochemical Control in Reactions Involving 4 Azidobutane 1,2,3 Triol

Substrate-Controlled Diastereoselectivity in Transformations of 4-Azidobutane-1,2,3-triol Derivatives

In the realm of stereoselective synthesis, the inherent structural and stereochemical features of a substrate can profoundly influence the outcome of a reaction, a phenomenon known as substrate-controlled diastereoselectivity. For derivatives of this compound, the pre-existing stereocenters and the nature of protecting groups play a crucial role in directing the approach of incoming reagents, thereby favoring the formation of one diastereomer over another.

The strategic placement of bulky protecting groups on the hydroxyl moieties of this compound can create a sterically biased environment. This steric hindrance can effectively shield one face of a reactive center, compelling a reagent to attack from the less hindered face. For instance, the selective protection of the primary and secondary hydroxyl groups can lead to derivatives where subsequent reactions, such as epoxidation or dihydroxylation of a derived alkene, proceed with high diastereoselectivity.

A systematic study on 2-azido-2-deoxygalactosyl donors, which share functional similarities with derivatives of this compound, has highlighted the significant impact of remote protecting groups on stereoselectivity. It was found that acetyl groups at the C3 and C4 positions were particularly important for achieving high α-selectivity in glycosylation reactions. nih.gov This suggests that in transformations of this compound derivatives, the choice of protecting groups for the triol backbone can similarly exert long-range stereodirecting effects. A proposed model to explain these observations involves the remote participation of the acetyl groups. nih.gov

The interplay of protecting groups and reaction conditions, such as temperature, is also a critical factor. Lower temperatures often enhance stereoselectivity by amplifying the energetic differences between diastereomeric transition states. nih.gov

Chiral Auxiliary and Ligand-Mediated Enantioselective Reactions of this compound Precursors

When the substrate itself does not provide sufficient stereocontrol, or when the goal is to introduce a new chiral center with a specific configuration, chiral auxiliaries and ligands are indispensable tools. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary can be removed and ideally recycled.

For precursors of this compound, a common strategy involves the use of chiral auxiliaries to control the stereochemistry of key bond-forming reactions. For example, a prochiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone, to direct the diastereoselective alkylation or aldol (B89426) reaction that establishes one of the stereocenters of the butane (B89635) backbone. wikipedia.orgresearchgate.net The effectiveness of a chiral auxiliary hinges on its ability to create a rigid conformational bias in the transition state, leading to a significant energy difference between the pathways that form different stereoisomers. researchgate.net

The following table summarizes common chiral auxiliaries and their typical applications in asymmetric synthesis, which can be conceptually applied to the synthesis of precursors for this compound.

| Chiral Auxiliary | Typical Application | Reference |

| Evans' Oxazolidinones | Aldol reactions, alkylation reactions | wikipedia.org |

| Pseudoephedrine | Alkylation reactions | nih.gov |

| Camphorsultam | Diels-Alder reactions, alkylations | wikipedia.org |

| (R)- and (S)-1-Phenylethylamine | Resolution of racemates | sigmaaldrich.com |

In addition to chiral auxiliaries, enantioselective reactions can be mediated by chiral ligands complexed to a metal catalyst. This approach is particularly powerful as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. For instance, the asymmetric azidation of an olefinic precursor to this compound could potentially be achieved using a chiral catalyst system.

Stereoselective and Stereospecific Transformations of the Azido (B1232118) Group

The azide (B81097) functional group in this compound is not merely a placeholder for a future amine; its own transformations can be conducted with a high degree of stereochemical control. The azide group is relatively stable, non-participating in many reactions, and can be easily converted to an amino or acetamido group, making it an ideal masked amino function. nih.gov

The reduction of the azido group to an amine is a common transformation. While this reaction at a stereocenter does not typically affect the existing chirality, the subsequent functionalization of the resulting amine can be influenced by the adjacent stereocenters.

More complex transformations, such as the Staudinger ligation or the Curtius rearrangement, can proceed with high stereospecificity, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. wikipedia.org The azide group can also participate in 1,3-dipolar cycloadditions with alkynes to form triazoles, a reaction that has been developed in enantioselective variants. nih.gov The stereochemistry of the triol backbone can influence the facial selectivity of the cycloaddition.

Furthermore, the azide itself can direct the stereochemical outcome of reactions at neighboring positions. For example, in the synthesis of 2-azido-2-deoxyglycosides, the azido group at C2 influences the stereochemical outcome of glycosylation at C1. nih.gov This principle can be extended to intramolecular reactions of this compound derivatives, where the azide can influence the stereoselectivity of cyclization reactions.

Regioselective Functionalization Directed by Steric and Electronic Factors

In a polyfunctional molecule like this compound, achieving regioselectivity—the preferential reaction at one functional group over others—is as crucial as controlling stereoselectivity. The differentiation of the three hydroxyl groups and the azido group is a key synthetic challenge. This selectivity is often governed by a combination of steric and electronic effects. researchgate.net

The primary hydroxyl group at the C1 position is generally the most sterically accessible and therefore the most reactive towards sterically demanding reagents. This allows for its selective protection or functionalization. The two secondary hydroxyl groups at C2 and C3 present a greater challenge for differentiation. However, subtle differences in their electronic environment, influenced by the adjacent azido group, can be exploited.

Electronic effects arise from the distribution of electron density within the molecule. wikipedia.org The electron-withdrawing nature of the azido group can influence the acidity and nucleophilicity of the neighboring hydroxyl groups. For instance, the hydroxyl group at C3 may have a slightly different pKa than the one at C2 due to the proximity of the azido group at C4.

The interplay of steric and electronic factors is often complex. For example, in the regioselective opening of a cyclic derivative, such as an epoxide formed from an unsaturated precursor, both the steric bulk of the substituents and the electronic activation by the azido group will determine which carbon atom is attacked by a nucleophile. wikipedia.org Recent studies have shown that steric hindrance can play a more significant role than previously thought, even overriding electronic preferences in some cases. nih.govrsc.org

The following table provides examples of how steric and electronic factors can direct the regioselective functionalization of a hypothetical protected derivative of this compound.

| Reagent/Reaction | Expected Site of Reaction | Dominant Factor |

| Bulky silylating agent (e.g., TBDPSCl) | C1-OH | Steric |

| Acylation under kinetic control | C1-OH | Steric |

| Intramolecular cyclization | Dependent on ring size and conformation | Steric and Electronic |

| Regioselective epoxide opening with a nucleophile | C2 or C3, depending on conditions and nucleophile | Steric and Electronic |

Conformational Analysis and its Impact on Reaction Stereoselectivity

The three-dimensional shape, or conformation, that a molecule adopts is a critical determinant of its reactivity and the stereochemical outcome of its reactions. windows.net For an acyclic molecule like this compound, rotation around the carbon-carbon single bonds gives rise to numerous possible conformations. libretexts.org The relative energies of these conformations, and therefore their populations at a given temperature, are influenced by various steric and stereoelectronic interactions.

The study of these preferred conformations and their influence on chemical properties is known as conformational analysis. edurev.in In the context of this compound, the interactions between the four substituents (azido and three hydroxyl groups) are key. Hydrogen bonding between the hydroxyl groups, and potentially between a hydroxyl group and the azide, can lead to more folded, stable conformations.

The most stable conformation is typically the one that minimizes unfavorable steric interactions (gauche and eclipsing interactions) and maximizes stabilizing interactions (such as hydrogen bonds or favorable stereoelectronic effects). libretexts.org For example, a staggered conformation where bulky groups are anti to each other is generally favored. libretexts.org

The preferred conformation of a this compound derivative in the transition state of a reaction will dictate the facial bias presented to an incoming reagent, thereby controlling the stereoselectivity. For instance, in a substrate-controlled reaction, if one conformation is significantly more stable and reactive, the stereochemical outcome will be largely determined by the topography of that conformer. By understanding the conformational preferences of the substrate, one can often predict and rationalize the observed stereoselectivity of a reaction.

Reactivity and Mechanistic Elucidation of 4 Azidobutane 1,2,3 Triol Transformations

Azide (B81097) Reactivity: Cycloaddition and Reduction Chemistry

The azide moiety is a versatile functional group known for its participation in a variety of powerful chemical transformations, including cycloadditions and reductions.

Kinetics and Scope of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 4-Azidobutane-1,2,3-triol

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex environments without the need for a toxic copper catalyst. This reaction involves the [3+2] cycloaddition of an organic azide with a strained cyclooctyne. The kinetics of SPAAC are highly dependent on the structure of both the azide and the alkyne.

Despite the widespread use of SPAAC, a specific study detailing the kinetics and scope of this reaction with this compound could not be found in the reviewed literature. Research in this area would typically involve reacting this compound with various strained alkynes (e.g., BCN, DBCO) and determining the second-order rate constants through methods such as NMR spectroscopy or fluorescence quenching. Such data is crucial for understanding how the hydrophilic triol moiety might influence the reaction rate and for designing its applications in aqueous environments. However, no such kinetic data tables or detailed research findings for this specific compound are currently available.

Applications of the Staudinger Ligation for Amide Formation

The Staudinger ligation is a classic and highly chemoselective method for forming an amide bond from an azide and a phosphine (B1218219) bearing an ester trap. This reaction proceeds through the formation of an aza-ylide intermediate, followed by an intramolecular cyclization and hydrolysis to yield the amide and a phosphine oxide byproduct.

While the Staudinger ligation is a well-established synthetic tool, there are no specific documented applications of this reaction using this compound in the available literature. The successful application would involve the reaction of this compound with an appropriate phosphinothioester or phosphinoester to form a novel amide. The presence of the triol functionality could offer interesting possibilities for creating complex, water-soluble bioconjugates or peptidomimetics.

Reductive Transformations of the Azide to Amine Functionality

The reduction of an azide to a primary amine is a fundamental transformation in organic synthesis. Common methods include catalytic hydrogenation (e.g., using H₂/Pd-C), reduction with phosphines like triphenylphosphine (the Staudinger reduction), or using hydride reagents. This transformation would convert this compound into the corresponding 4-Aminobutane-1,2,3-triol, a valuable chiral building block.

Although the synthesis of 4-Aminobutane-1,2,3-triol has been reported from precursors like D- or L-glucose, specific protocols detailing the reductive transformation of this compound are not described in the surveyed scientific papers. A systematic study would compare different reduction methods to identify the optimal conditions for yield and chemoselectivity, ensuring the triol moiety remains intact.

Reactivity of the Triol Moiety: Selective Derivatizations

The 1,2,3-triol system presents a challenge and an opportunity for regioselective derivatization, allowing for the synthesis of complex molecules.

Regioselective Esterification and Etherification of Hydroxyl Groups

The three hydroxyl groups of this compound are chemically distinct (two secondary, one primary), which should, in principle, allow for regioselective reactions. Protecting group strategies, enzymatic catalysis, or the use of sterically hindered reagents could achieve selective esterification or etherification at the primary C1 hydroxyl or differentiation between the C2 and C3 secondary hydroxyls.

However, the scientific literature lacks specific studies on the regioselective esterification or etherification of this compound. Research in this area would be valuable for using this compound as a scaffold in medicinal chemistry or materials science.

Controlled Oxidation and Reduction Pathways of the Vicinal Diol System

The vicinal diol (at C2 and C3) is susceptible to specific oxidative or reductive transformations. Controlled oxidation could lead to the formation of an α-hydroxy ketone, while oxidative cleavage (e.g., with periodate) would break the C2-C3 bond.

While there is research on the oxidation of similar molecules, such as butane-1,2,4-triol, which selectively forms an α-hydroxyketone, specific studies on the controlled oxidation or reduction of the vicinal diol in this compound are absent from the literature. Such investigations would clarify the reactivity of the diol system in the presence of the nearby azido (B1232118) group and provide pathways to new functionalized derivatives.

Based on the conducted research, there is currently insufficient specific information available in the public domain to generate a detailed scientific article on the "" that adheres to the provided outline.

Scientific literature and chemical databases lack specific studies on the computational chemistry, Density Functional Theory (DFT) analysis, experimental mechanistic elucidation (such as isotopic labeling or kinetic isotope effects), rearrangement reactions, and domino processes for the compound this compound.

While general principles and techniques for studying reaction mechanisms of azides and polyols are well-established, applying these concepts specifically to this compound without direct research findings would be speculative and would not meet the required standards of scientific accuracy for this article. Further experimental and computational research focused directly on this compound is needed to provide the data necessary to fulfill the detailed requirements of the requested article structure.

Applications of 4 Azidobutane 1,2,3 Triol As a Core Component in Advanced Chemical Synthesis

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The stereochemical information embedded in 4-Azidobutane-1,2,3-triol, combined with the synthetic versatility of its azide (B81097) and hydroxyl groups, establishes it as a valuable chiral building block. Chiral building blocks are essential starting materials in the pharmaceutical industry for the synthesis of single-enantiomer drugs, as they provide a direct route to enantiomerically pure complex molecules, bypassing the need for challenging chiral separations or asymmetric synthesis steps. The presence of multiple hydroxyl groups offers sites for further functionalization or can be retained to enhance the water solubility and biomimetic character of the final products.

The functional groups of this compound allow for its conversion into various key nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

Azetidines : These four-membered rings are desirable motifs in drug design. A plausible synthetic route to a substituted azetidine from this compound involves an intramolecular cyclization strategy. The process would begin with the reduction of the azide moiety to a primary amine, yielding 4-aminobutane-1,2,3-triol. Following the protection of the C1 and C2 hydroxyl groups, the C3 hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). The subsequent intramolecular nucleophilic attack by the primary amine would result in the formation of the azetidine ring. General methods for azetidine synthesis often rely on such intramolecular cyclizations of γ-amino alcohols or their derivatives magtech.com.cnresearchgate.netorganic-chemistry.org.

Pyrrolidines : The synthesis of polyhydroxylated pyrrolidines can be achieved through intramolecular cyclization pathways. One strategy involves the selective oxidation of the primary hydroxyl group (C1) of this compound to a carboxylic acid. The resulting ω-azido carboxylic acid can then undergo an intramolecular Schmidt reaction to form the pyrrolidine ring organic-chemistry.org. Alternatively, the azide can be reduced to an amine, and the resulting δ-amino acid can be cyclized to form a lactam, which is then reduced to the corresponding pyrrolidine. Intramolecular cyclization of ω-azidoalkyl precursors is a recognized method for preparing five-membered nitrogen heterocycles rsc.orgmdpi.com.

Triazoles : The azide group of this compound makes it an ideal substrate for the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazoles researchgate.netnih.gov. This reaction is the cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility wikipedia.orgcsmres.co.uk. The reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (CuAAC), which regioselectively yields the 1,4-disubstituted triazole nih.gov. Furthermore, the azide can react with strained cyclooctynes in a catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction that is particularly useful in biological systems nih.gov. The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacophore in more complex molecules.

| Heterocycle | Key Reaction Type | Starting Functionality on Precursor | Resulting Scaffold |

| Azetidine | Intramolecular Nucleophilic Substitution | γ-Amino alcohol derivative | Dihydroxyazetidine |

| Pyrrolidine | Intramolecular Schmidt Reaction / Amide Cyclization | ω-Azido carboxylic acid / δ-Amino acid | Dihydroxypyrrolidine |

| Triazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | Azide | 1,2,3-Triazole with triol side chain |

The reduction of the azide group in this compound is a straightforward transformation that yields 4-aminobutane-1,2,3-triol. This product is a valuable polyhydroxylated amine, a structural motif found in many biologically active compounds, including glycosidase inhibitors and therapeutic agents. The reduction can be cleanly effected by various methods, such as catalytic hydrogenation (e.g., using Pd/C) or with reagents like triphenylphosphine (the Staudinger reaction).

Furthermore, this aminotriol serves as a versatile precursor for the synthesis of non-proteinogenic, polyhydroxylated amino acids. By selectively oxidizing the primary hydroxyl group at the C1 position to a carboxylic acid, one can synthesize 4-amino-2,3-dihydroxybutanoic acid. This chiral, water-soluble amino acid can be incorporated into peptides to modify their structure, solubility, and biological activity. The remaining hydroxyl groups and the amine provide additional handles for further diversification, allowing for the creation of a library of structurally diverse compounds based on this core scaffold.

Glycomimetics are compounds designed to mimic the structure and function of natural carbohydrates but with improved stability or modified biological activity nih.govunimi.it. The polyhydroxylated, chiral backbone of this compound makes it an excellent building block for glycomimetics researchgate.netnih.gov. It can serve as a mimic of glycerol or a truncated portion of a sugar ring.

The azide functionality is particularly useful in this context, acting as a versatile chemical handle for "clicking" the triol scaffold onto other molecules. For instance, it can be conjugated to a carbohydrate moiety via CuAAC or SPAAC to generate novel carbohydrate analogues. This approach is widely used in glycobiology for creating probes to study carbohydrate-protein interactions or for developing therapeutic agents that target carbohydrate-binding proteins (lectins) mdpi.comresearchgate.net. The resulting triazole linker is stable and often considered a bioisostere of an amide bond.

Integration into Bioorthogonal Chemical Scaffolds and Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes nih.gov. The azide group is one of the most widely used bioorthogonal functional groups due to its small size and lack of reactivity with most biological molecules nih.govescholarship.org. This compound is an ideal scaffold for developing bioorthogonal tools, as the triol portion imparts high water solubility, a critical property for reagents used in aqueous biological environments.

Bioorthogonal probes are used to label and visualize biomolecules in their native environment. A typical probe consists of a reporter group (e.g., a fluorophore or affinity tag), a linker, and a bioorthogonal reactive group. This compound can function as a hydrophilic linker in such probes.

The synthesis of a probe would involve conjugating a reporter molecule to one of the hydroxyl groups of the triol. The resulting molecule, containing the azide handle, can then be used to label a target biomolecule (e.g., a protein or glycan) that has been metabolically engineered to contain a complementary alkyne group. The labeling occurs via a highly specific click reaction (CuAAC or SPAAC), covalently attaching the probe to the biomolecule of interest researchgate.net. The polyhydroxylated nature of the linker minimizes non-specific hydrophobic interactions and improves the probe's biocompatibility.

| Probe Component | Function | Provided by this compound |

| Reactive Group | Bioorthogonal ligation to target | Azide (-N₃) |

| Linker | Connects reactive group to reporter; enhances solubility | Butane-1,2,3-triol backbone |

| Reporter Group | Detection (e.g., fluorescence, affinity) | Attached to a hydroxyl group |

"Click-to-release" strategies are an emerging area in drug delivery and chemical biology, enabling the controlled release of a payload molecule at a specific location and time tandfonline.comresearchgate.net. These systems often employ a linker that connects a cargo molecule to a targeting or carrier entity. The linker is designed to cleave and release the cargo upon undergoing a click reaction.

This compound can be incorporated as a hydrophilic linker in such a system. For example, a drug or fluorescent reporter (the payload) can be attached to one of the hydroxyl groups via a cleavable ether or ester linkage that is sensitive to electronic changes. The azide group serves as the trigger. When the linker reacts with a target molecule containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO), the formation of the triazole ring induces an electronic cascade or conformational change that leads to the cleavage of the labile bond, releasing the payload acs.orgnih.govacs.org. This strategy allows for the precise delivery and release of therapeutic agents or diagnostic molecules in response to a specific molecular target.

Functionalization of Polymeric and Supramolecular Assemblies via Bioorthogonal Ligation

While direct studies detailing the use of this compound for the functionalization of polymeric and supramolecular assemblies are not extensively documented, the principles of bioorthogonal chemistry strongly support its potential in this area. The azide group is a key functional moiety for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely employed for their high efficiency, selectivity, and biocompatibility, making them ideal for modifying complex structures like polymers and supramolecular assemblies.

The presence of the triol functionality in this compound offers multiple hydrophilic sites. When incorporated into a polymer or supramolecular structure, these hydroxyl groups can enhance water solubility and provide points for further modification or interaction with biological systems. The general strategy involves attaching the this compound moiety to a polymer backbone or a component of a supramolecular assembly. The terminal azide then serves as a handle for attaching other molecules, such as fluorescent dyes, targeting ligands, or drugs, via a bioorthogonal click reaction with a suitable alkyne-containing partner.

Table 1: Potential Bioorthogonal Ligation Strategies Involving Azido-Functionalized Triols

| Reaction Type | Reactants | Conditions | Key Advantages |

| CuAAC | Azido-functionalized polymer/assembly, Terminal alkyne | Copper(I) catalyst, Aqueous or organic solvent | High reaction rates, High yields, Orthogonal to many other functional groups |

| SPAAC | Azido-functionalized polymer/assembly, Strained alkyne (e.g., cyclooctyne) | Catalyst-free, Physiological conditions | Avoids cytotoxicity of copper catalysts, Suitable for in vivo applications |

Contributions to New Synthetic Methodologies and Reagent Development

The unique combination of an azide and a triol within a small molecular framework makes this compound a valuable precursor in the development of new synthetic methodologies and reagents. Although specific literature on this compound's role is sparse, its structural motifs are central to several areas of synthetic innovation.

The azide group is a versatile functional group that can be transformed into a variety of other functionalities, including amines (via reduction) and triazoles (via cycloaddition). The vicinal diol and the additional hydroxyl group in the triol moiety provide stereochemical information and opportunities for chelation or directed reactions.

For instance, azido (B1232118) alcohols are known precursors for the synthesis of amino alcohols, which are important chiral building blocks in the synthesis of pharmaceuticals and natural products. The synthesis of 4-aminobutane-1,2,3-triol, the corresponding amine of the title compound, has been reported, highlighting the utility of such structures. Furthermore, the development of reagents that can deliver the azido-triol moiety to other molecules would be a valuable contribution to synthetic chemistry, enabling the introduction of hydrophilicity and a bioorthogonal handle in a single step.

Role in the Construction of Bridged and Fused Bicyclic Compounds

The application of this compound in the construction of bridged and fused bicyclic compounds is an emerging area of interest. While direct examples are not prevalent, the functionalities present in the molecule offer several strategic possibilities for the synthesis of these complex three-dimensional structures.

The azide group can participate in intramolecular cycloaddition reactions with a suitably positioned alkyne or alkene to form fused or bridged bicyclic systems containing a triazole or a triazoline ring, respectively. The triol portion of the molecule can be used to create a rigid scaffold or to introduce specific stereochemistry into the bicyclic product.

For example, the hydroxyl groups could be converted into leaving groups to facilitate intramolecular cyclization reactions. Alternatively, they could be used to direct metal-catalyzed reactions that form the bicyclic framework. The synthesis of bicyclic nucleoside analogues often involves the use of azido sugars, which share structural similarities with this compound. These azido sugars can undergo intramolecular reactions to form bridged systems that mimic the conformational constraints of natural nucleic acids. This suggests that this compound could serve as a valuable building block for the synthesis of novel bicyclic scaffolds with potential applications in medicinal chemistry and materials science.

Table 2: Potential Strategies for Bicyclic Synthesis Using Azido Alcohols

| Strategy | Key Transformation | Resulting Bicyclic System |

| Intramolecular [3+2] Cycloaddition | Azide with a tethered alkyne | Fused or bridged triazole-containing bicycle |

| Intramolecular Reductive Amination | Reduction of azide to amine followed by cyclization with a carbonyl group | Bicyclic amine |

| Ring-Closing Metathesis | After conversion of hydroxyls to alkenyl ethers | Fused or bridged oxygen-containing bicycle |

Analytical and Characterization Techniques for Structural Confirmation and Stereochemical Assignment of 4 Azidobutane 1,2,3 Triol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including derivatives of 4-azidobutane-1,2,3-triol. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy provides information on the chemical shift, integration, and coupling constants of protons. For a typical this compound derivative, the protons on the carbon backbone would exhibit characteristic signals. The protons attached to the carbons bearing hydroxyl groups (C1, C2, C3) and the azido (B1232118) group (C4) would appear in distinct regions of the spectrum. The coupling constants (J-values) between adjacent protons are particularly useful for determining the relative stereochemistry of the hydroxyl groups.

¹³C NMR Spectroscopy , including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps in identifying the different carbon environments (CH₃, CH₂, CH, and quaternary carbons). The chemical shifts of the carbons attached to the electronegative oxygen and nitrogen atoms provide key structural information.

For stereochemical elucidation, advanced NMR techniques are often required. For instance, the formation of diastereomeric derivatives, such as Mosher's esters, can be used to determine the absolute configuration of chiral centers by analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomers. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, which is crucial for conformational analysis and assigning relative stereochemistry.

Below is a representative table of expected NMR data for a derivative of this compound, based on data from similar polyol structures. researchgate.netasianpubs.orgnih.govrsc.org

Interactive Table 1: Representative ¹H and ¹³C NMR Data

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-1, H'-1 | 3.50 - 3.70 (m) | ~64.0 |

| H-2 | 3.80 - 3.95 (m) | ~72.0 |

| H-3 | 3.90 - 4.10 (m) | ~70.0 |

| H-4, H'-4 | 3.30 - 3.50 (m) | ~52.0 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula.

In addition to molecular formula confirmation, MS/MS fragmentation analysis provides valuable structural information. The fragmentation patterns of azido alcohols are often characterized by specific losses. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.orgyoutube.comyoutube.comyoutube.comchemistrynotmystery.com The presence of the azido group introduces other characteristic fragmentation patterns, such as the loss of a nitrogen molecule (N₂).

The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the presence of specific functional groups.

Interactive Table 2: Expected HRMS Fragmentation Data

| Fragment Ion | Description | Expected m/z (for C₄H₉N₃O₃) |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 148.0666 |

| [M+Na]⁺ | Sodiated molecular ion | 170.0485 |

| [M-H₂O+H]⁺ | Loss of water | 130.0560 |

| [M-N₂+H]⁺ | Loss of nitrogen molecule | 120.0764 |

| [C₂H₅O₂]⁺ | Alpha-cleavage fragment | 61.0284 |

Note: The exact m/z values will vary depending on the specific derivative.

Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity and Enantiomeric/Diastereomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound derivatives and for separating and quantifying stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. For chiral molecules like this compound, which has two chiral centers and can exist as four stereoisomers (two pairs of enantiomers), Chiral HPLC is particularly important. nih.govnih.govresearchgate.nethplc.eusemanticscholar.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample. The choice of the chiral column and the mobile phase is critical for achieving good separation.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization to increase the volatility of the polyol. Derivatization with a chiral agent can produce diastereomers that can be separated on a standard achiral GC column. The mass spectrometer detector allows for the identification of the separated components.

Interactive Table 3: Example Chiral HPLC Separation Parameters

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) or Refractive Index (RI) |

| Expected Elution Order | (2R,3R), (2S,3S), (2R,3S), (2S,3R) |

Note: Elution order and conditions are representative and require optimization for specific derivatives.

X-ray Crystallography for Absolute Configuration Determination and Conformation

X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration and the three-dimensional structure of a molecule in the solid state. mdpi.comnih.govmdpi.comscispace.com This technique requires a single crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be used to calculate the electron density map of the molecule and thus determine the precise positions of all atoms.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration by analyzing the anomalous dispersion of X-rays by the atoms. This technique provides definitive proof of the stereochemistry at each chiral center. Furthermore, it reveals detailed information about bond lengths, bond angles, and torsional angles, providing insight into the preferred conformation of the molecule in the crystalline state.

Interactive Table 4: Representative Crystallographic Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3 |

| b (Å) | 4.9 |

| c (Å) | 15.7 |

| β (°) | 100.8 |

| Z (molecules/cell) | 4 |

Note: These values are hypothetical and based on similar small organic molecules. Actual data would be specific to a crystalline derivative of this compound.

Spectroscopic Analysis of Optical Rotation and Circular Dichroism

Optical rotation and circular dichroism are spectroscopic techniques that provide information about the chirality of a molecule.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. purdue.edulibretexts.orgpressbooks.pubwikipedia.orglibretexts.org The magnitude and direction of the rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the wavelength of light used. The specific rotation, [α], is a standardized measure of this property. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions. This technique is widely used to characterize chiral compounds and to determine enantiomeric purity.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.orgwikipedia.org A CD spectrum is a plot of this differential absorption versus wavelength. This technique is particularly sensitive to the conformation of molecules and can be used to study the stereochemistry of vicinal diols, a key structural feature of this compound. The sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the molecule.

Interactive Table 5: Example Chiroptical Data

| Technique | Parameter | Representative Value |

|---|---|---|

| Optical Rotation | Specific Rotation [α]D | +X.X° (c 1.0, CHCl₃) for one enantiomer |

| Circular Dichroism | Wavelength (nm) | 220 |

| Molar Ellipticity [θ] | Positive or negative Cotton effect |

Note: The specific values and signs depend on the absolute configuration of the specific stereoisomer being analyzed.

Future Directions and Emerging Research Avenues for 4 Azidobutane 1,2,3 Triol Chemistry

Development of Green and Sustainable Synthetic Routes for Azido-Triols

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact by minimizing waste and employing safer reagents and conditions. nih.govjddhs.commdpi.comresearchgate.net For azido-triols like 4-Azidobutane-1,2,3-triol, future research will likely prioritize the development of eco-friendly synthetic methodologies. A key area of focus is the direct hydroxyazidation of alkenes, a process that installs both the hydroxyl and azide (B81097) functionalities in a single, atom-economical step. chemrevlett.com This approach, particularly when utilizing visible-light-mediated or enzymatic catalysis, offers a greener alternative to traditional multi-step syntheses that often involve hazardous reagents and generate significant waste. chemrevlett.com

Another promising avenue is the use of biocatalysis. Enzymes, operating under mild aqueous conditions, can offer high regio- and stereoselectivity in the synthesis of chiral azido-alcohols. chemrevlett.com The development of dual-enzyme cascade strategies could enable the efficient, one-pot synthesis of complex azido-triols from simple starting materials. chemrevlett.com Furthermore, the exploration of greener azide sources to replace potentially hazardous reagents like sodium azide is an important goal.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Azido-Alcohols

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Often derived from petrochemicals | Alkenes, bio-based feedstocks |

| Reagents | Use of stoichiometric, often toxic, reagents | Catalytic amounts of reagents, biocatalysts |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Reaction Steps | Typically multi-step | Often one-pot or cascade reactions |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, high atom economy |

| Energy Consumption | Often requires heating or cooling | Can often be performed at ambient temperature |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for unlocking the full potential of this compound. Future research will likely focus on catalytic methods for the selective functionalization of the hydroxyl groups, allowing for the controlled introduction of other chemical moieties. For instance, catalytic enantioselective C-H functionalization of alcohols could be adapted to selectively modify one of the hydroxyl groups in the triol backbone, providing access to a range of chiral building blocks. nih.govresearchgate.netchemistryviews.org

In the context of the azide group, copper- and ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) or "click chemistry" will continue to be a dominant application. nih.gov However, research into new catalysts that offer complementary regioselectivity or are more biocompatible for in vivo applications is an active area. Furthermore, the development of catalysts for other transformations of the azide group, such as controlled reduction to the amine or participation in other cycloaddition reactions, will expand the synthetic utility of this compound.

Expansion of this compound as a Scaffold in Material Science and Nanotechnology

The unique combination of a reactive azide "handle" and a hydrophilic triol scaffold makes this compound an attractive building block for new materials. In tissue engineering, for example, azido-functionalized scaffolds can be used to create biocompatible and biodegradable materials that can be further modified with bioactive molecules via click chemistry to promote tissue regeneration. nih.govnih.gov The triol portion of the molecule can enhance the hydrophilicity and biocompatibility of these materials.

In nanotechnology, this compound could be used to functionalize the surface of nanoparticles, quantum dots, or other nanomaterials. This would allow for the attachment of targeting ligands, imaging agents, or therapeutic molecules, leading to the development of advanced diagnostic and therapeutic platforms. The triol moiety can also impart water solubility and reduce non-specific binding of these nanomaterials. The development of insulated π-conjugated azido (B1232118) scaffolds for surface functionalization further highlights the potential in creating well-defined hybrid interfaces for electronic and catalytic applications. researchgate.net

Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry Beyond Traditional Bioconjugation

While bioconjugation via click chemistry is a powerful tool, the future of this compound in the life sciences lies in more sophisticated applications. The structural similarity of the triol backbone to components of biological molecules, such as sugars and glycerol, opens up exciting possibilities. For instance, azido-sugars and azido-inositols are used in metabolic labeling to study glycosylation and other cellular processes. nus.edu.sgsigmaaldrich.com Similarly, this compound could potentially be developed into a metabolic probe to investigate specific biological pathways.

In medicinal chemistry, the triol scaffold can be used to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. The azide group allows for the facile attachment of a wide range of pharmacophores using click chemistry, enabling the rapid generation of compound libraries for drug discovery. nih.gov Furthermore, the development of azido-functionalized phosphatidylinositol as a probe for metabolic engineering of glycosylphosphatidylinositol anchors on cells showcases the potential for creating sophisticated tools to dissect complex biological systems. tandfonline.comnih.gov

Computational Design and Predictive Modeling for New Reactivity and Selectivity in Azido-Triol Systems

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be employed to predict its reactivity, design novel reactions, and understand the selectivity of catalytic processes. Density Functional Theory (DFT) calculations, for example, can be used to model transition states and predict the activation energies of different reaction pathways, guiding the development of more efficient synthetic methods. nih.govnih.govresearchgate.netmdpi.com

Molecular dynamics simulations can be used to study the interactions of this compound-derived materials with biological systems, aiding in the design of biocompatible materials and drug delivery systems. Furthermore, computational screening of virtual compound libraries based on the this compound scaffold can accelerate the discovery of new molecules with desired properties, from new catalysts to potent drug candidates.

Table 2: Potential Applications of this compound in Various Fields

| Field | Potential Application | Key Features Utilized |

| Green Chemistry | Building block for sustainable synthesis | Bio-based potential, atom-economical reactions |

| Catalysis | Chiral ligand synthesis, catalyst immobilization | Triol for coordination, azide for attachment |

| Material Science | Hydrogel formation, surface modification of polymers | Hydrophilic triol, reactive azide for crosslinking |

| Nanotechnology | Functionalization of nanoparticles | Water-solubilizing triol, azide for bioconjugation |

| Chemical Biology | Metabolic labeling, development of molecular probes | Structural mimicry of biological molecules |

| Medicinal Chemistry | Drug delivery systems, combinatorial drug discovery | Biocompatible scaffold, versatile "click" handle |

| Computational Chemistry | Design of new catalysts and materials | Small, well-defined structure for modeling |

常见问题

Q. What are the common synthetic routes for 4-Azidobutane-1,2,3-triol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or azidation of a precursor containing hydroxyl or leaving groups. For example, sodium azide (NaN₃) can displace halides or sulfonate esters in protic solvents like methanol or ethanol under reflux (60–80°C). Ammonium chloride (NH₄Cl) may be added to stabilize intermediates .

- Optimization :

- Use excess NaN₃ (1.5–2.0 equiv.) to drive the reaction to completion.

- Monitor reaction progress via TLC or LC-MS to avoid over-azidation.

- Purify crude products using silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the triol with >90% purity. Reported yields for analogous azido-triols range from 30–50% .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- Infrared (IR) Spectroscopy : The azide group (N₃) exhibits a strong absorption band near 2100 cm⁻¹. Hydroxyl (-OH) stretches appear broadly at 3200–3600 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Hydroxyl protons resonate at δ 1.5–2.5 ppm (exchangeable). Adjacent CH₂ groups to azides show splitting patterns (e.g., δ 3.4–3.8 ppm for CH₂-N₃).

- ¹³C NMR : Azide-bearing carbons appear at δ 50–60 ppm.

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. What considerations are critical when employing this compound in Click Chemistry reactions?

- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) reactions. Key considerations:

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) to dissolve the triol and alkyne partners.

- Competing Reactivity : Protect hydroxyl groups via silylation (e.g., TBSCl) or acetylation (e.g., Ac₂O) to prevent undesired side reactions .

- Catalyst Optimization : For CuAAC, use Cu(I) sources (e.g., CuBr) with ligands like TBTA to enhance reaction rate and regioselectivity .

Advanced Research Questions

Q. How can competing reactivity between the azide and hydroxyl groups in this compound be managed during derivatization?

- Methodological Answer : Selective protection strategies are essential:

- Stepwise Protection : Use temporary protecting groups (e.g., 4-methoxybenzyl for hydroxyls) during azide installation, followed by deprotection under mild conditions (e.g., DDQ in dichloromethane) .

- Orthogonal Reactivity : Employ reagents that selectively target azides (e.g., phosphines for Staudinger reactions) without affecting hydroxyls.

Q. What analytical challenges arise in determining the stereochemical configuration of this compound derivatives, and how can they be addressed?

- Methodological Answer :

- Challenge : Overlapping NMR signals due to similar chemical environments.

- Solutions :

- Use NOESY/ROESY to identify spatial proximity between protons (e.g., axial vs. equatorial hydroxyls).

- Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to resolve enantiomers via ¹H NMR splitting .

- Compare experimental optical rotation values with computational predictions (DFT calculations) .

Q. How do isotopic labeling techniques enhance the tracking of this compound in metabolic or synthetic pathway studies?

- Methodological Answer : Isotopic labels (e.g., ¹³C or ¹⁵N) enable precise tracking via:

- Mass Spectrometry : Detect labeled fragments (e.g., m/z shifts in SIMS or MALDI-TOF) .

- Metabolic Flux Analysis : Incorporate ¹³C-labeled triols into biosynthetic pathways to map carbon utilization via GC-MS .

- Example : Labeling the azide group with ¹⁵N allows differentiation from endogenous N₃⁻ in cellular assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported azide reactivity for this compound under varying pH conditions?

- Methodological Answer : Conflicting data may arise from:

- pH-Dependent Stability : Azides degrade under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for reactions .

- By-Product Formation : At high temperatures, Curtius rearrangement or nitrene formation may occur. Monitor via LC-MS and optimize reaction time/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。